Amino-PEG5-CH2CO2H

Beschreibung

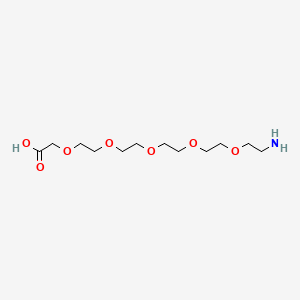

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO7/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h1-11,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGSSZVORHCAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Amino Peg5 Ch2co2h in Advanced Research Areas

Drug Delivery Systems

The hydrophilic and flexible PEG linker is widely used to improve the pharmacokinetic properties of therapeutic agents. biochempeg.com It can be incorporated into complex drug delivery systems to enhance solubility and stability. nih.gov A notable application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of specific proteins. medchemexpress.com Its use in pH-sensitive nanoparticles for oral drug delivery has also been explored to control drug release in specific regions of the gastrointestinal tract. nih.gov

Bioconjugation

Bioconjugation involves the covalent linking of two or more molecules, at least one of which is a biomolecule. Amino-PEG5-CH2CO2H is a staple reagent in this field due to its bifunctional nature.

The linker can be used to PEGylate proteins and peptides. biochempeg.com This modification can enhance the therapeutic properties of biomolecules by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity. nih.gov The amine or carboxyl group on the linker can be used to form stable covalent bonds with corresponding functional groups on the surface of proteins and peptides. biochempeg.com

In nucleic acid chemistry, this compound is used to introduce a primary amine group onto synthetic oligonucleotides. nih.gov This amine group serves as a versatile handle for post-synthesis modification, allowing for the attachment of a wide range of labels such as fluorescent dyes, biotin, or enzymes for diagnostic applications. biosearchtech.com The PEG spacer improves the solubility of the modified oligonucleotide and positions the attached label away from the nucleic acid, minimizing potential interference with hybridization. biosearchtech.com

Hydrogel Formation

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly suitable for biomedical applications like tissue engineering and controlled drug release. researchgate.netnih.gov this compound can act as a crosslinking agent in the formation of synthetic hydrogels. nih.gov By reacting its amine and carboxyl groups with complementary functional groups on other polymer chains, it helps form the hydrogel network. chemrxiv.org These PEG-based hydrogels are biocompatible and can be designed to be biodegradable, providing a scaffold that supports cell growth and can be broken down by the body over time. nih.gov

Nanoparticle Functionalization

Functionalizing the surface of nanoparticles is essential for their use in biomedical applications. This compound is used to create a hydrophilic and biocompatible coating on nanoparticles, such as those made of iron oxide or gold. nih.govnih.gov This PEG layer, or "shell," prevents the nanoparticles from aggregating in biological fluids and reduces non-specific uptake by cells. nih.gov The terminal amine or carboxyl group remains available for the covalent attachment of targeting ligands (like antibodies) or therapeutic agents, enabling the creation of targeted drug delivery systems and advanced imaging agents. nih.govcreativepegworks.com

Applications in Advanced Research Areas

The modification of material surfaces is critical for a range of devices, from biochips to medical implants. dxfluidics.com PEG linkers like this compound are used to create surfaces that resist the non-specific adsorption of proteins and cells, a phenomenon known as bio-fouling. researchgate.net This is achieved by covalently attaching the linker to the surface, forming a dense layer of hydrophilic PEG chains. dxfluidics.com This "stealth" property is crucial for improving the performance and reliability of biosensors, microfluidic devices, and other bio-interface technologies. dxfluidics.comnih.gov

Beyond simply preventing fouling, this compound is used to build multifunctional, bioactive coatings. In one application, it is part of a two-step process to create anti-corrosive and biocompatible coatings on magnesium alloy implants. nih.gov After an initial silane (B1218182) layer provides corrosion resistance, a second layer containing amine functionality is added. nih.gov The amine groups, provided by molecules analogous to the amino-terminus of this compound, can then be used to covalently attach bioactive molecules like heparin, which improves the hemocompatibility of the implant by reducing platelet adhesion. nih.gov This strategy transforms an inert or reactive surface into a biologically active platform.

Electrochemical biosensors are powerful tools for detecting disease biomarkers with high sensitivity. nih.gov The performance of these sensors often depends on the successful immobilization of a biorecognition molecule (e.g., an antibody, enzyme, or peptide) onto an electrode surface. nih.gov this compound serves as an ideal linker for this purpose. It covalently attaches the biorecognition element to the sensor surface, while the flexible PEG spacer provides several advantages: it extends the recognition molecule away from the surface, ensuring its biological activity is retained; it creates a hydrophilic microenvironment conducive to biomolecular interactions; and it helps prevent the electrode surface from being fouled by other components in the sample. mdpi.comrsc.org This leads to sensors with improved sensitivity, specificity, and stability for the detection of critical biomarkers. mdpi.com

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Conjugates

Spectroscopic methods are fundamental to confirming the covalent structure of Amino-PEG5-CH2CO2H and verifying its successful conjugation to substrates such as proteins, peptides, or nanoparticles.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound and its conjugates at the atomic level. ¹H NMR is particularly informative, providing details on the chemical environment of protons within the molecule.

In the ¹H NMR spectrum of the free linker, distinct signals corresponding to the protons of the PEG backbone, the methylene (B1212753) group adjacent to the carboxylic acid, and the methylene group adjacent to the amine are expected. The characteristic repeating ethylene (B1197577) glycol units typically exhibit a complex multiplet or a singlet around 3.6 ppm. nih.govresearchgate.net Protons on the carbon alpha to the carboxylic acid are deshielded and appear in the 2-3 ppm region, while those adjacent to the amine group also show a characteristic shift. libretexts.org

Upon conjugation, changes in the NMR spectrum provide direct evidence of bond formation. For instance, if the amine group of this compound reacts with a carboxyl group on a target molecule to form an amide bond, the chemical shift of the adjacent methylene protons will change significantly. Similarly, if the carboxylic acid end is conjugated to an amine on another molecule, the signal from the alpha-methylene protons will be altered. By comparing the spectra of the starting materials and the final product, the success and regioselectivity of the conjugation can be confirmed. researchgate.net

Representative ¹H NMR Data for this compound

| Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H₂N-CH₂ - | ~2.8 - 3.0 | Triplet | 2H |

| -CH₂ -O- (PEG backbone) | ~3.5 - 3.7 | Multiplet | 18H |

| -O-CH₂ -COOH | ~4.1 | Singlet | 2H |

| -COOH | ~10 - 12 | Broad Singlet | 1H |

Note: Data are representative and may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound and its conjugates. The FTIR spectrum of the free linker is characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid is typically observed in the range of 2500-3300 cm⁻¹. libretexts.org The prominent C-O-C ether stretch of the PEG backbone appears as a strong, characteristic peak around 1100 cm⁻¹. researchgate.netnih.gov Additionally, N-H stretching vibrations of the primary amine are expected around 3300-3500 cm⁻¹, and the C=O stretch of the carboxylic acid is found near 1700-1750 cm⁻¹. instanano.comresearchgate.net

When this compound is conjugated, the FTIR spectrum reflects the formation of new chemical bonds. For example, the formation of an amide bond through the reaction of either the amine or carboxylic acid terminus will result in the appearance of a new, strong absorption band for the amide C=O stretch (Amide I band) around 1650 cm⁻¹ and an N-H bending vibration (Amide II band) around 1550 cm⁻¹. nih.gov The disappearance or significant reduction of the carboxylic acid's broad O-H stretch or the primary amine's N-H stretches can also confirm the reaction. researchgate.net

Representative FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3500 | N-H stretch | Primary Amine |

| ~2850-3000 | C-H stretch | Alkane |

| ~2500-3300 | O-H stretch | Carboxylic Acid |

| ~1700-1750 | C=O stretch | Carboxylic Acid |

| ~1100 | C-O-C stretch | Ether (PEG Backbone) |

Note: Data are representative and based on typical functional group absorption regions. nih.govinstanano.com

By itself, this compound does not possess a strong chromophore and therefore exhibits minimal absorbance in the standard UV-Vis range (200-800 nm). nih.gov However, UV-Vis spectroscopy becomes a valuable tool when the linker is conjugated to a molecule with a distinct UV-Vis absorption profile, such as a protein, a fluorescent dye, or certain drug molecules. sielc.comthermofisher.com

The conjugation process can be monitored by observing changes in the UV-Vis spectrum. For instance, if this compound is conjugated to a protein, the characteristic protein absorbance peak at around 280 nm can be used for quantification. biochempeg.com After conjugation and purification, an increase in the mass of the protein without a significant change in its molar extinction coefficient (if the PEG linker itself does not absorb) can be indicative of successful conjugation. In cases where the attached molecule is a chromophore, the appearance of its characteristic absorbance peaks in the spectrum of the purified conjugate serves as direct evidence of the conjugation. researchgate.net

Chromatographic Techniques for Purity and Conjugate Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating and analyzing the resulting conjugates.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. It is widely used to determine the purity of the linker and to separate the final conjugate from unreacted starting materials and byproducts. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. nih.gov Given the polar nature of this compound, a C8 or C18 column can be used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the PEG backbone lacks a strong UV chromophore. nih.govthermofisher.com If the conjugate possesses a UV-active component, a UV detector can be employed.

The purity of an this compound sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. After a conjugation reaction, HPLC can resolve the PEGylated product from the un-PEGylated starting material, allowing for both the assessment of the reaction's success and the purification of the desired product. researchgate.net

Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD or CAD |

| Expected Retention Time | Dependent on exact conditions, typically in the early to mid-gradient range |

Note: These are representative parameters and require optimization for specific instrumentation and samples. nih.govsielc.com

Mass Spectrometry for Molecular Weight and Conjugation Confirmation

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound and its conjugates, as it provides a direct measurement of the molecular weight. walshmedicalmedia.com This technique is used to confirm the identity of the linker and to verify the mass of the final conjugated product.

For a low molecular weight molecule like this compound (calculated molecular weight of approximately 295.33 g/mol ), electrospray ionization (ESI-MS) is a commonly used technique. nih.govpharmtech.com The analysis will show a peak corresponding to the mass of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming its molecular formula (C₁₂H₂₅NO₇). nih.govnih.gov

When this compound is conjugated to another molecule, the mass of the resulting product will increase by the mass of the linker minus the mass of water (for a condensation reaction). MS analysis of the conjugate provides definitive evidence of its formation and can also reveal the degree of PEGylation (i.e., how many linker molecules have attached to the target). walshmedicalmedia.comnih.gov For larger conjugates, such as PEGylated proteins, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) may also be employed. hud.ac.uk

Advanced Techniques for Characterization of PEGylated Bioconjugates (e.g., Electrophoresis, Surface Plasmon Resonance)

The conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The covalent attachment of a linker like this compound introduces significant changes to the physicochemical properties of the parent molecule. Consequently, a suite of advanced analytical techniques is essential to comprehensively characterize these PEGylated bioconjugates, ensuring product quality, consistency, and efficacy. Among the most powerful of these are electrophoresis and surface plasmon resonance (SPR), which provide detailed insights into the extent of PEGylation, purity, and binding kinetics of the resulting conjugates.

Electrophoresis

Electrophoresis is a fundamental technique for the separation of biomolecules based on their size, charge, and conformation. For PEGylated bioconjugates, electrophoretic methods are invaluable for assessing the degree of PEGylation and the heterogeneity of the reaction mixture.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common starting point for analyzing PEGylation reactions. The attachment of PEG chains significantly increases the hydrodynamic radius of the protein, leading to a retarded migration through the polyacrylamide gel. This results in the appearance of new bands with higher apparent molecular weights corresponding to mono-, di-, and poly-PEGylated species. While SDS-PAGE provides a qualitative assessment of the PEGylation reaction, it is not ideal for precise quantification due to the often broad and diffuse nature of the bands from PEGylated proteins.

Capillary Electrophoresis (CE) offers a significant advancement in the separation of PEGylated proteins, providing higher resolution and quantitative capabilities. researchgate.net CE separates molecules in a narrow capillary under the influence of a high electric field. researchgate.net Key advantages of CE include its high efficiency, short analysis time, and minimal sample consumption. Several modes of CE are particularly useful for characterizing PEGylated bioconjugates:

Capillary Gel Electrophoresis (CGE): In this mode, the capillary is filled with a gel matrix, which allows for separation based on size, similar to SDS-PAGE but with much higher resolution. CGE can effectively separate PEGylated isomers and quantify the different species present in a sample. For instance, CGE has been successfully used to differentiate between interferon-alpha (IFN) molecules modified with different molecular weight PEGs, demonstrating its high separation capacity. acs.org

Capillary Zone Electrophoresis (CZE): CZE separates molecules based on their charge-to-size ratio in a free solution. Since PEGylation can shield the surface charges of a protein, CZE can be used to separate native and PEGylated proteins, as well as different positional isomers of mono-PEGylated proteins. researchgate.net

The table below illustrates hypothetical results from a CGE analysis of a protein before and after conjugation with this compound, demonstrating the ability of the technique to resolve different PEGylated species.

| Species | Migration Time (minutes) | Relative Abundance (%) |

| Unconjugated Protein | 10.2 | 5 |

| Mono-PEGylated Protein | 12.5 | 85 |

| Di-PEGylated Protein | 14.8 | 10 |

This table is illustrative and represents typical data obtained from CGE analysis of a PEGylation reaction.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip. In the context of bioconjugates formed with this compound, SPR is instrumental in characterizing their binding affinity and kinetics to their biological targets.

The terminal carboxylic acid of this compound can be activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with amine groups on a protein or other biomolecule. Conversely, the amine group of the linker can be used to immobilize the PEGylated molecule onto a sensor chip with a carboxylated surface via amine coupling chemistry. This involves the activation of the chip surface with a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and NHS.

Once the PEGylated bioconjugate is immobilized, its interaction with a binding partner (analyte) can be monitored. The binding is observed as an increase in the SPR signal (measured in Resonance Units, RU), and the dissociation is observed as a decrease in the signal. From the resulting sensorgram, key kinetic parameters can be determined:

Association rate constant (k_a): The rate at which the analyte binds to the immobilized ligand.

Dissociation rate constant (k_d): The rate at which the analyte dissociates from the ligand.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_d to k_a. A lower K_D value indicates a higher binding affinity.

The presence of the PEG linker can influence the binding kinetics. The flexible PEG chain can provide steric hindrance, potentially reducing the association rate. However, it can also increase the apparent affinity by creating a localized high concentration of the bioconjugate near the cell surface or by reducing non-specific binding.

The following table presents hypothetical SPR data for the binding of a PEGylated protein to its receptor, illustrating the type of quantitative information that can be obtained.

| Bioconjugate | k_a (1/Ms) | k_d (1/s) | K_D (M) |

| Unconjugated Protein | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 x 10^-9 |

| Protein-PEG5-Conjugate | 1.2 x 10^5 | 1.8 x 10^-4 | 1.5 x 10^-9 |

This table is illustrative and shows a hypothetical comparison of binding kinetics for an unconjugated protein and its PEGylated counterpart.

Future Directions and Emerging Research Avenues

Development of Novel Bioconjugation Chemistries for Amino-PEG5-CH2CO2H

The primary amine and carboxylic acid groups of this compound are versatile handles for a range of bioconjugation reactions. The amine group can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, and carbonyl compounds. medkoo.com The carboxylic acid can be activated, for instance with carbodiimides like EDC, to form stable amide bonds with primary amines. broadpharm.com

Future research is focused on expanding the repertoire of bioconjugation strategies for this linker. One promising area is the development of bioorthogonal chemistries, which involve reactions that can proceed in complex biological environments without interfering with native biochemical processes. nih.govmdpi.com For example, the amine or carboxylic acid of this compound could be modified to incorporate a "click chemistry" handle, such as an azide (B81097) or an alkyne, allowing for highly specific and efficient ligation to biomolecules. broadpharm.com

Another avenue of exploration is the use of enzymes in bioconjugation. Chemo-enzymatic methods can offer high selectivity for modifying specific sites on proteins or other biomolecules, which is crucial for creating well-defined conjugates. precisepeg.com

Table 1: Potential Bioconjugation Reactions for this compound

| Functional Group on Linker | Reactive Partner | Resulting Linkage | Potential Application |

| Amine (-NH2) | NHS-ester | Amide | Protein labeling, surface modification |

| Carboxylic Acid (-COOH) | Amine (-NH2) with EDC/HATU | Amide | Peptide conjugation, nanoparticle functionalization |

| Modified Amine (e.g., to Azide) | Alkyne (Click Chemistry) | Triazole | Site-specific protein modification, live cell imaging |

| Modified Carboxylic Acid (e.g., to Alkyne) | Azide (Click Chemistry) | Triazole | Development of complex biomolecular architectures |

Note: The table includes potential modifications of the native functional groups for advanced bioconjugation strategies.

Exploration of this compound in Multi-Functional Research Constructs

The heterobifunctional nature of this compound makes it an ideal building block for creating multi-functional research constructs. These are molecules designed to have multiple, distinct functions, such as targeting, imaging, and therapeutic action, all in one package.

A significant area of research is the use of PEG linkers like this compound in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.gov The linker in a PROTAC is a critical component, and the length and chemical nature of the PEG chain can significantly impact the efficacy of the resulting PROTAC. nih.gov The defined length of the PEG5 chain in this compound allows for precise control over the distance between the two ends of the PROTAC.

Furthermore, this linker can be used to functionalize nanoparticles for targeted drug delivery. cd-bioparticles.net For instance, one end of the linker can be attached to the surface of a nanoparticle, while the other end can be conjugated to a targeting ligand, such as an antibody or a peptide, that directs the nanoparticle to a specific cell type.

Advanced Applications in Chemical Biology and Synthetic Biology

In chemical biology, this compound can be used as a molecular ruler to study protein-protein interactions or to probe the architecture of cellular structures. Its defined length and flexibility can be exploited to understand spatial relationships within biological systems.

Integration into Stimuli-Responsive Systems for Controlled Release in Research Models

A burgeoning area of research is the development of "smart" materials that can respond to specific environmental cues, such as changes in pH, temperature, or the presence of certain enzymes. rsc.orgrsc.org Amino-functionalized polymers are of particular interest for these applications. rsc.org

This compound can be incorporated into such stimuli-responsive systems. For example, it can be used to link a therapeutic agent to a carrier molecule via a bond that is stable under normal physiological conditions but cleaves in the acidic environment of a tumor or within the lysosome of a cell. researchgate.net This allows for the controlled release of the therapeutic agent at the target site, which is a key goal in drug delivery research.

Researchers are also exploring the use of enzyme-cleavable peptide sequences in conjunction with PEG linkers. By incorporating a peptide that is a substrate for a specific enzyme that is overexpressed in a disease state, it is possible to create highly specific drug delivery systems.

Table 2: Examples of Stimuli for Release from Constructs Containing Amino-PEG Linkers

| Stimulus | Mechanism of Release | Potential Research Application |

| Low pH | Cleavage of acid-labile bonds (e.g., hydrazones) incorporated into the construct | Targeted release in tumor microenvironments or endosomes |

| Enzymes | Cleavage of a peptide sequence by a specific protease | Disease-specific drug delivery |

| Redox potential | Cleavage of disulfide bonds in a reducing environment | Intracellular drug release |

| Light | Photochemical cleavage of a light-sensitive linker | Spatiotemporal control over drug release |

Q & A

Q. How can researchers ensure comprehensive literature reviews on this compound applications?

- Methodological Answer : Search Web of Science and PubMed using MeSH terms (e.g., "PROTAC linkers," "PEGylation") and Boolean operators. Prioritize primary literature from journals like Bioconjugate Chemistry and Journal of Medicinal Chemistry. Use citation management tools (e.g., EndNote) to track references and avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.